2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
Description
This compound features a sulfinyl group (S=O) attached to a 4-chlorophenyl ring and a 4-hydroxy-3,5-dimethylphenyl ethanone moiety. The 4-hydroxy-3,5-dimethylphenyl group introduces steric bulk and phenolic reactivity.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfinyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3S/c1-10-7-12(8-11(2)16(10)19)15(18)9-21(20)14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOMYYLJWKQJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CS(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is a sulfinyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, presenting data tables, and discussing case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C16H16ClO3S
- Molecular Weight : 335.81 g/mol
The compound features a sulfinyl group attached to a chlorophenyl moiety and a hydroxy-substituted dimethylphenyl group, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study evaluated the antioxidant capacity of related compounds using various assays (e.g., DPPH radical scavenging) and found promising results indicating the potential of sulfinyl derivatives to act as effective antioxidants.
Antimicrobial Activity
Several studies have assessed the antimicrobial activity of sulfinyl compounds. For instance, derivatives of 2-[(4-Chlorophenyl)sulfinyl]-1-ethanone were tested against various bacterial strains, showing notable inhibitory effects.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 200 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of sulfinyl compounds has also been explored. In vitro studies demonstrated that derivatives of this compound induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Case Study: MCF-7 Cell Line
A specific study investigated the effects of this compound on the MCF-7 cell line:
- Concentration Range : 10 µM to 100 µM
- Cell Viability Reduction : Up to 70% at 100 µM after 48 hours
- Mechanism : Induction of apoptosis via mitochondrial pathway
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 30 |
| Butyrylcholinesterase | 15 |
These findings indicate its potential use in treating cognitive disorders.
Comparison with Similar Compounds
Key structural analogs differ in sulfur oxidation state (sulfinyl vs. sulfonyl) and aryl substituents (Cl, F, H).
Structural and Functional Differences
Table 1: Comparative Analysis of Target Compound and Analogs
*Molecular formulas and weights are calculated based on structural data.
Key Observations:
Sulfur Oxidation State :
- Sulfinyl (S=O) : Exhibits intermediate polarity and reactivity compared to sulfonyl (S=O₂). Sulfinyl groups may participate in redox reactions or act as hydrogen bond acceptors.
- Sulfonyl (S=O₂) : Higher polarity and thermal/chemical stability, often enhancing solubility in polar solvents .
Fluorine (F): Weaker EWG than Cl but improves metabolic stability and lipophilicity, a common feature in pharmaceuticals . Hydrogen (Phenyl): Lacks halogen-specific interactions but reduces molecular weight and steric hindrance, possibly favoring synthetic accessibility .
Physical Properties: The chloro-substituted sulfinyl derivative (target compound) has the highest molecular weight (322.80 g/mol), which may influence crystallization behavior or melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
